
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene
Vue d'ensemble
Description
The compound 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene is a halogenated methoxybenzene derivative. Halogenated methoxybenzenes, such as bromoanisoles, are commonly found in the environment and are not typically produced in large technical quantities. They can originate from both biogenic and anthropogenic sources, as indicated by studies on their presence in the marine troposphere .
Synthesis Analysis
The synthesis of brominated methoxybenzenes can involve radical bromination reactions. For instance, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene is a product of the radical bromination of 4-methoxy-1,2-dimethylbenzene, suggesting that similar bromination methods could be applicable for synthesizing the compound . Additionally, the synthesis of related compounds like 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water has been reported, achieving high yields and purity, which could provide insights into potential synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of brominated methoxybenzenes can be complex and varies with different substituents. For example, 1-Bromo-2,3,5,6-tetramethylbenzene exhibits two stable crystalline phases and crystallizes into an orthorhombic system at room temperature. The molecular conformation has been confirmed by X-ray diffraction, and the vibrational spectra have been investigated theoretically, which could be relevant for understanding the structural aspects of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene .
Chemical Reactions Analysis
Brominated methoxybenzenes can undergo various chemical reactions. Aryl radical cyclization with alkyne followed by tandem carboxylation has been observed in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide, leading to the formation of succinic acid derivatives . This indicates that the compound may also participate in radical cyclization and carboxylation reactions under suitable conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methoxybenzenes can be influenced by their molecular structure. For instance, the crystal structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are significant for understanding the compound's properties . Moreover, the presence of intermolecular interactions, such as O→Br charge-transfer, has been suggested in compounds like 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, which could also be relevant for 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene .
Applications De Recherche Scientifique
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is a compound of interest in various fields of research, although direct studies on this specific compound are scarce. The scientific applications often relate to broader categories of brominated compounds, especially in the context of synthesis, environmental fate, and potential toxicological effects. Here, we explore related research areas to understand the applications and implications of similar brominated organic compounds.
Environmental Occurrence and Impact
Brominated compounds, including flame retardants, have been studied for their occurrence in indoor air, dust, and consumer goods. Research by Zuiderveen, Slootweg, and de Boer (2020) highlights the increasing application of novel brominated flame retardants (NBFRs), underscoring the need for more research on their occurrence, environmental fate, and toxicity. Their review reveals large knowledge gaps for many NBFRs not included in monitoring programs, emphasizing the necessity for further investigation on indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicological Considerations
The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been reviewed, with these compounds occurring as contaminants in brominated flame retardants. They share structural similarities with polychlorinated dibenzodioxins and dibenzofurans, suggesting similar toxicological profiles. This review by Mennear and Lee (1994) discusses the biological effects, potential human health impacts, and the need for further research on the toxicology of these compounds, especially considering their persistence and bioaccumulation potential (Mennear & Lee, 1994).
Chemical Synthesis and Applications
In the context of chemical synthesis, the focus often shifts towards the development of efficient methods for producing related brominated compounds. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, demonstrates the relevance of bromination reactions in organic synthesis. This work by Qiu et al. (2009) provides insights into the challenges and solutions in synthesizing brominated intermediates, which could be applicable to compounds like 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene (Qiu et al., 2009).
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-3-2-7(11)6-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRLYFLACMBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625124 | |
| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene | |
CAS RN |
156603-10-0 | |
| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

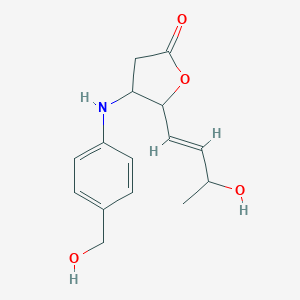


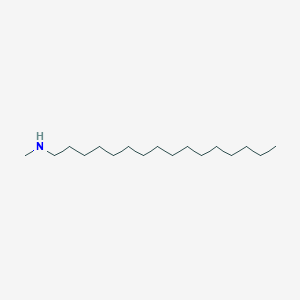
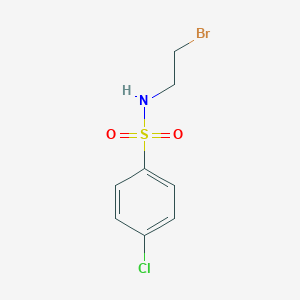


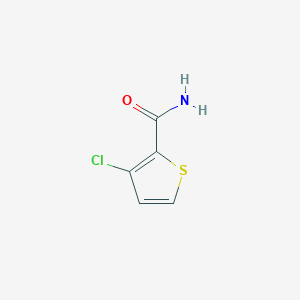

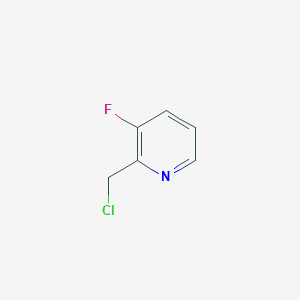
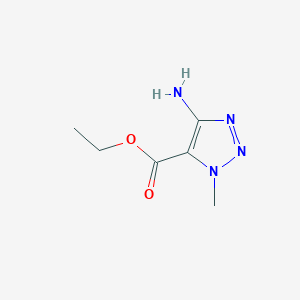
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)